molecular formula C11H20O2 B2810805 (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol CAS No. 1909294-76-3

(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol

Cat. No. B2810805
CAS RN: 1909294-76-3
M. Wt: 184.279
InChI Key: IIVNHPMTFDFXCR-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol, also known as MPSP, is a chiral alcohol that has been widely used in scientific research due to its unique spirocyclic structure. MPSP has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Spiro[3.3]heptane Scaffold : The synthesis of stereoisomers of spiro[3.3]heptane-1,6-diamines, suitable as building blocks in drug discovery, highlights the structural similarity between the spiro[3.3]heptane and cyclohexane scaffolds. These compounds are useful as restricted surrogates of cyclohexane derivatives, aiding in the optimization of ADME parameters of lead compounds in drug discovery (Chernykh et al., 2015).

Chemical Properties and Reactivity

  • Radical Generation and Rearrangement : Studies on spiro[3.3]heptan-3-yl radicals, generated by bromine abstraction, demonstrate their similarity to cyclobutyl radicals. The research into these radicals' reactivity and rearrangement provides insights into the structural and chemical properties of related compounds (Roberts, Walton, & Maillard, 1986).

Synthetic Methodologies

  • Spirocyclic Compounds Synthesis : Research into the synthesis of various spirocyclic compounds, like spiro[3.3]heptanes and spiro[2.4]heptanes, contributes to the understanding of their chemical behavior and potential applications in more complex chemical syntheses (Tsuji, Moritani, & Nishida, 1967).

Electrochemical Properties

  • Electrochemistry of Spirolactone : Investigation of the redox properties of spiro[2.4]hepta-1,6-dien-5-one (spirolactone) using cyclic voltammetry and controlled potential electrolysis provides valuable information on the electrochemical behavior of spiro compounds, which is essential for their potential applications in electronic and photonic devices (Mattiello & Rampazzo, 2001).

Conformational Analysis

  • Conformational Variety in Spirocyclic Compounds : Studies focusing on the conformational analysis of spirocyclic compounds, such as 7-oxa-1-azabicyclo[2.2.1]heptane derivatives, shed light on the diverse molecular geometries and their stability, which is crucial for understanding the chemical and physical properties of these compounds in various applications (Rowicki et al., 2019).

Catalysis and Organic Transformations

  • Skeletal Reorganization Catalysis : Research on the skeletal reorganization of benzofused spiro[3.3]heptanes using rhodium(i) catalysts offers insights into new methodologies for organic synthesis, particularly in the generation of complex organic structures (Matsuda, Yuihara, & Kondo, 2016).

properties

IUPAC Name

(1R,3R)-3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVNHPMTFDFXCR-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C12CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](C12CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-(1r,3r)-3-(tert-butoxy)spiro[3.3]heptan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.